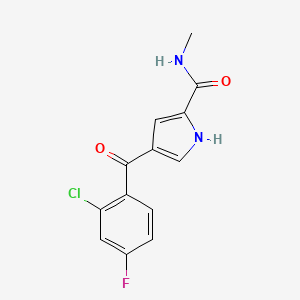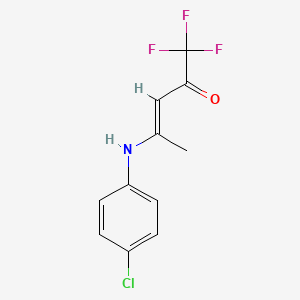
4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloroaniline is an organochlorine compound with the formula ClC6H4NH2 . This pale yellow solid is one of the three isomers of chloroaniline .
Synthesis Analysis
4-Chloroaniline is not prepared from aniline, which tends to overchlorinate. Instead, it is prepared by reduction of 4-nitrochlorobenzene, which in turn is prepared by nitration of chlorobenzene . In one study, a semiorganic material dichlorobis (4-chloroaniline-κN)zinc (DCBCAZ) was synthesized and a single crystal of DCBCAZ was grown at room temperature by slow evaporation solution growth technique .Molecular Structure Analysis
The molecular structure of 4-Chloroaniline is ClC6H4NH2 . It’s a pale yellow solid .Chemical Reactions Analysis
In one study, the electrochemical oxidation of 4-chloroaniline in aqueous solutions was investigated. The 4-chloroaniline is converted to (4-iminocyclohexa-2,5-dien-1-ylidene)chloronium (ICC) after the passage of an electron and a proton and participating in the disproportionation reaction .Scientific Research Applications
Catalytic Applications and Synthesis
The compound's applications in catalysis are highlighted in research focusing on novel catalytic processes. For instance, a study explored the ZnI2-Catalyzed Aminotrifluoromethylation Cyclization of Alkenes , using a bifunctional reagent in combination with ZnI2 as a dual catalyst. This process resulted in the synthesis of 2-trifluoroethyl-pyrrolidines with high selectivity, demonstrating the compound's utility in facilitating the intramolecular aminotrifluoromethylation of 4-pentenamines (Wanqiao Huang et al., 2020).
Photoreactivity and Arylation
Another significant application is in the field of Photoinduced Ionic Meerwein Arylation of Olefins , where irradiation of 4-chloroaniline or its derivatives in polar solvents generates triplet phenyl cations, which are then trapped by alkenes to yield arylated products. This process, an ionic analogue of the radicalic Meerwin arylation, showcases the reactivity and utility of the compound under photoinduced conditions (M Mella et al., 2001).
Electrolyte Additive for Battery Technology
Research into the application of derivatives of 4-(4-Chloroanilino)-1,1,1-trifluoro-3-penten-2-one in battery technology has also been conducted. A study detailed the use of 4-(Trimethylsiloxy)-3-pentene-2-one (TMSPO) as an electrolyte additive to enhance the Coulombic efficiency and cycle retention for lithium batteries. This research highlights the compound's potential in improving the performance and longevity of high-voltage battery systems (Tae Jin Lee et al., 2019).
Organic Synthesis and Mechanistic Studies
Further studies have investigated the compound's role in organic synthesis and mechanistic pathways. For example, the Mechanistic Evaluation of the Halocyclization of 4-Penten-1-ol by specific catalysts provides insight into the influence of substituents on the reaction mechanism, showcasing the compound's utility in synthesizing halocyclized products like 2-bromomethyltetrahydrofuran (Cui & Brown, 2000).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(E)-4-(4-chloroanilino)-1,1,1-trifluoropent-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c1-7(6-10(17)11(13,14)15)16-9-4-2-8(12)3-5-9/h2-6,16H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVZUIICMNNRGC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C(F)(F)F)/NC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

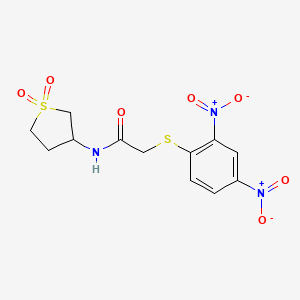

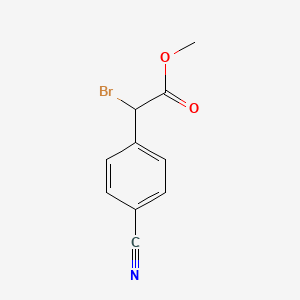

![3-chloro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2869108.png)
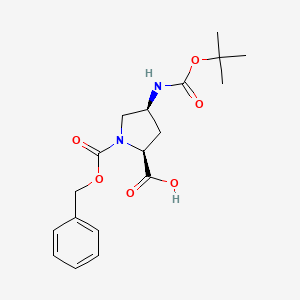
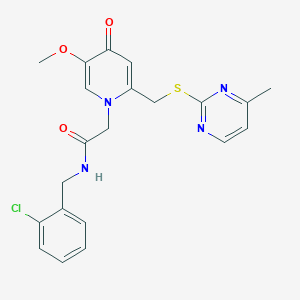
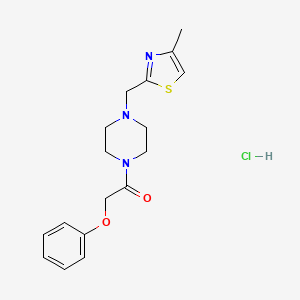
![Methyl 2-[(1-butan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2869118.png)

![4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2869120.png)
![7-(2-Chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2869122.png)
![N-(2-chloro-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2869124.png)
